2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is particularly useful in life sciences research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted amines.
Scientific Research Applications
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to its dual trifluoromethyl groups, which impart high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
Molecular Formula |
C10H8ClF6NO2 |
---|---|
Molecular Weight |
323.62 g/mol |
IUPAC Name |
2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H7F6NO2.ClH/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16;/h1-3,7H,17H2,(H,18,19);1H |
InChI Key |
RVNJAEARFZWTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.